

An In-depth Technical Guide to 4-Oxazolemethanol, 2,5-diphenyl-

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Compound of Interest

Compound Name: 4-Oxazolemethanol, 2,5-diphenyl-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **4-Oxazolemethanol, 2,5-diphenyl-**, also known as (2,5-diphenyloxazol-4-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for the parent compound, 2,5-diphenyloxazole, and related derivatives to provide a comparative context.

Chemical Structure and Identification

4-Oxazolemethanol, 2,5-diphenyl- is an aromatic heterocyclic compound. The core of the molecule is an oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. This core is substituted with phenyl groups at positions 2 and 5, and a hydroxymethyl group at position 4.

Chemical Structure:

(A 2D representation of the chemical structure of **4-Oxazolemethanol, 2,5-diphenyl-**)

IUPAC Name: (2,5-diphenyloxazol-4-yl)methanol

While a specific CAS number for this compound is not readily available in public databases, its existence is noted in the scientific literature, particularly in studies focused on the synthesis of

functionalized 2,5-diphenyloxazoles. For reference, the CAS number for the parent compound, 2,5-diphenyloxazole, is 92-71-7.

Physicochemical and Spectroscopic Data

Quantitative data for **4-Oxazolemethanol, 2,5-diphenyl-** is scarce. The following tables summarize the available data for the parent compound, 2,5-diphenyloxazole, to provide a baseline for its expected properties.

Table 1: Physicochemical Properties of 2,5-Diphenyloxazole

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ NO	[1]
Molecular Weight	221.25 g/mol	[2]
Melting Point	72-74 °C	[2]
Boiling Point	360 °C	[2]
Appearance	White powder	[3]
Solubility	Negligible in water	[4]
logP	4.1 (at 30°C and pH 5.6)	[4]

Table 2: Spectroscopic Data for 2,5-Diphenyloxazole

Spectroscopy	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 8.11 (d, J=8.1 Hz, 2H), 7.71 (d, J=7.7 Hz, 2H), 7.48-7.43 (m, 6H), 7.33 (t, J=7.3 Hz, 1H)	[5]
UV-Vis (in cyclohexane)	λ _{max} = 303 nm	[2]
Fluorescence Emission (in cyclohexane)	Quantum Yield = 1.0	

Experimental Protocols: Synthesis

A plausible synthetic route to **4-Oxazolemethanol, 2,5-diphenyl-** can be adapted from established methods for the synthesis of 2,4,5-trisubstituted oxazoles. One common approach is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α -acylamino ketone. A more modern approach might involve a multi-component reaction.

A. Synthesis of 4-methyl-2,5-diphenyl-1,3-oxazole as a Precursor

A common precursor for 4-substituted 2,5-diphenyloxazoles is the corresponding 4-methyl derivative.

- Reaction: A one-pot, three-component reaction of benzaldehyde, α -bromopropiophenone, and ammonium acetate.
- Reagents and Solvents: Benzaldehyde, α -bromopropiophenone, ammonium acetate, glacial acetic acid.
- Procedure:
 - A mixture of benzaldehyde (1 mmol), α -bromopropiophenone (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is refluxed for 2 hours.
 - The reaction mixture is cooled to room temperature and poured into ice-water.
 - The resulting precipitate is filtered, washed with water, and dried.
 - The crude product is purified by recrystallization from ethanol to yield 4-methyl-2,5-diphenyl-1,3-oxazole.

B. Conversion to **4-Oxazolemethanol, 2,5-diphenyl-**

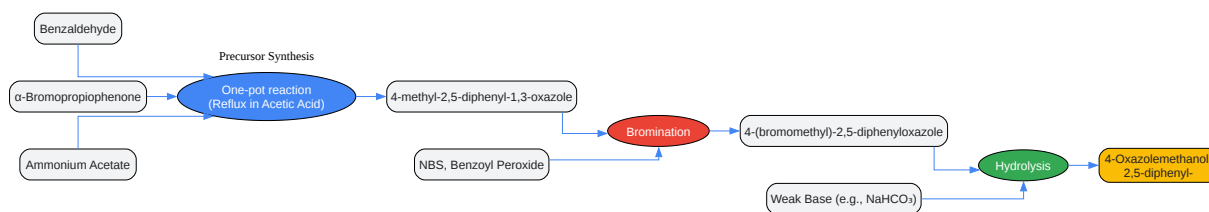
The 4-methyl group can be functionalized to the desired hydroxymethyl group.

- Step 1: Bromination of the 4-methyl group
 - Reagents: 4-methyl-2,5-diphenyl-1,3-oxazole, N-Bromosuccinimide (NBS), benzoyl peroxide (initiator).

- Solvent: Carbon tetrachloride (CCl₄).
- Procedure: A mixture of 4-methyl-2,5-diphenyl-1,3-oxazole, NBS, and a catalytic amount of benzoyl peroxide in CCl₄ is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 4-(bromomethyl)-2,5-diphenyloxazole.
- Step 2: Hydrolysis to the alcohol
 - Reagents: 4-(bromomethyl)-2,5-diphenyloxazole, a weak base (e.g., sodium bicarbonate or silver carbonate).
 - Solvent: Aqueous acetone or a similar polar aprotic solvent mixture.
 - Procedure: The crude 4-(bromomethyl)-2,5-diphenyloxazole is dissolved in aqueous acetone and heated with a weak base to facilitate the hydrolysis of the bromide to the alcohol. After the reaction is complete, the organic solvent is removed, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude **4-Oxazolemethanol, 2,5-diphenyl-**. Further purification can be achieved by column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **4-Oxazolemethanol, 2,5-diphenyl-**.



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Caption: Synthetic workflow for **4-Oxazolemethanol, 2,5-diphenyl-**.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the involvement of **4-Oxazolemethanol, 2,5-diphenyl-** in any biological signaling pathways.

However, research on structurally related compounds provides some indication of potential biological activity. For instance, a study on 2,5-diphenyl-1,3-oxazoline derivatives, which have a similar 2,5-diphenyl substitution pattern but a saturated oxazole ring, has shown acaricidal (mite-killing) activity.[6] This suggests that the 2,5-diphenyl scaffold may be a pharmacophore for certain biological targets. Further research is required to determine if **4-Oxazolemethanol, 2,5-diphenyl-** possesses any significant biological properties.

Conclusion

4-Oxazolemethanol, 2,5-diphenyl- is a functionalized aromatic heterocycle with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a foundational understanding of its structure, expected properties based on related compounds, and a plausible synthetic pathway. The provided

information aims to support researchers and scientists in their future work with this and similar molecular scaffolds.

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